4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
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Overview
Description
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a heterocyclic compound with a unique structure that includes an oxazolone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one can be achieved through a multicomponent reaction involving hydroxylamine, ethylacetoacetate, and substituted aromatic aldehydes. The reaction is typically carried out at room temperature using Ag/SiO2 as a catalyst and water as the solvent . This method is considered green and eco-friendly, offering high yields (88-93%) and short reaction times (less than 1 hour).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 3,4-Dimethoxyphenethylamine
Uniqueness
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41888-64-6 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3 |
InChI Key |
PWPKCQPPIDXVNX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
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